molecular formula C22H14FNO2 B2675699 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione CAS No. 906637-92-1

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione

Cat. No. B2675699
CAS RN: 906637-92-1
M. Wt: 343.357
InChI Key: IENDWHCBHFUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, which includes 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, involves various chemical reactions . For instance, a series of diorganotin(IV) complexes [R2SnLCl] was synthesized by the reaction of 2-(3-methylbutanoyl)-1H-indene-1,3(2H)-dione and 4-substituted anilines .


Molecular Structure Analysis

The molecular structure of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione is characterized by its molecular formula C22H14FNO2. The molecule is composed of a fluorophenyl group, a phenylcarbonimidoyl group, and an indene-1,3-dione group.


Chemical Reactions Analysis

Indane-1,3-dione, a core structure in 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione, is a versatile building block used in numerous applications. It undergoes various chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione can be inferred from its molecular structure and its reactivity. It has a high chemical reactivity and kinetic instability, which are rationalized based on its high E HOMO, A, σ, ΔN, ΔE back-donation, and low ΔE gap, E LUMO, I and η .

Scientific Research Applications

Optical Materials and Non-linear Optics

Research on arylmethylene-1,3-indandione derivatives, a class structurally related to "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione," has demonstrated their potential as molecular glasses with significant third-order non-linear optical properties. These properties are crucial for the development of optical materials that can be used in applications like optical limiters, switches, and modulators (G. Seniutinas et al., 2012).

Organic Electronics and Semiconductor Materials

The exploration of indeno[1,2-b]fluorene derivatives has revealed their suitability as organic semiconductors, with a focus on their application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These findings highlight the compound's role in the development of materials with optimized electronic properties for efficient charge transport and high performance in electronic devices (Conerd K Frederickson et al., 2017).

Photophysical Properties and Solid-State Fluorescence

Indene-1,3-dionemethylene derivatives, related to the chemical structure , have been synthesized to exhibit aggregation-induced emission enhancement (AIEE) and mechanofluorochromic properties. These compounds can undergo reversible fluorescence changes when subjected to external stimuli such as grinding, annealing, and solvent fuming. Such properties are significant for the development of responsive fluorescent materials for sensing, imaging, and data storage applications (Yanze Liu et al., 2016).

Polymer Solar Cells

The use of indene-C60 bisadduct as an electron-cascade acceptor in polymer solar cells has been reported to improve power conversion efficiency. This application underscores the potential of derivatives of "2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione" in enhancing the performance of renewable energy technologies (Pei Cheng et al., 2014).

properties

IUPAC Name

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO2/c23-15-10-12-16(13-11-15)24-20(14-6-2-1-3-7-14)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDWHCBHFUQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)F)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.